Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS No.: 946314-33-6
Cat. No.: VC5860480
Molecular Formula: C14H14ClN3O3S
Molecular Weight: 339.79
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946314-33-6 |
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Molecular Formula | C14H14ClN3O3S |
Molecular Weight | 339.79 |
IUPAC Name | ethyl N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Standard InChI | InChI=1S/C14H14ClN3O3S/c1-2-21-14(20)18-13-17-11(8-22-13)7-12(19)16-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,19)(H,17,18,20) |
Standard InChI Key | KIPHGZURWULQGU-UHFFFAOYSA-N |
SMILES | CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Nomenclature
The systematic name ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate delineates its structure:
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Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3.
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4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, linked via an amine group to an oxoethyl moiety.
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Oxoethyl side chain: A two-carbon chain terminating in a ketone group.
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Carbamate ester: An ethyl carbamate group (-OCONH₂) attached to the thiazole ring’s second position.
The molecular formula is C₁₅H₁₅ClN₄O₃S, with a calculated molecular weight of 378.82 g/mol. The presence of electronegative substituents (chlorine, carbamate) suggests moderate polarity, influencing solubility and bioavailability .
Synthesis and Reaction Pathways
Thiazole Core Formation
The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves condensation of α-haloketones with thiourea . For this compound:
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α-Bromoacetophenone derivative: Reacted with thiourea in ethanol to form a 2-aminothiazole intermediate.
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Substitution at position 4: Introduction of the oxoethyl group via alkylation or acylation. For example, treating 2-aminothiazole with ethyl bromoacetate yields the oxoethyl side chain .
Carbamate Installation
The carbamate group is introduced by reacting the thiazole’s amine with ethyl chloroformate in the presence of a base (e.g., triethylamine) :
This step often requires anhydrous conditions to prevent hydrolysis of the chloroformate .
Final Functionalization
The 4-chlorophenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling, depending on the intermediate’s reactivity . For instance, palladium-catalyzed coupling of a boronic acid derivative with a halogenated thiazole precursor could achieve this .
Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₁₅H₁₅ClN₄O₃S |
Molecular Weight | 378.82 g/mol |
Solubility | Moderate in DMSO, low in water |
Melting Point | Estimated 180–190°C (decomposes) |
LogP (Partition Coeff.) | ~2.5 (indicative of moderate lipophilicity) |
The carbamate group enhances stability against enzymatic degradation compared to simpler amides, while the 4-chlorophenyl moiety contributes to π-π stacking interactions in biological targets .
Future Directions
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Synthetic Optimization: Improving yield in carbamate installation steps, which often suffer from side reactions (e.g., over-alkylation) .
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In Silico Studies: Molecular docking against GSTO1–1 (PDB: 4YQV) to predict binding affinity and guide structural modifications .
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In Vivo Testing: Evaluating pharmacokinetics and efficacy in models of inflammation or infection.
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